molecular formula C19H18N2O3S B2710818 3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide CAS No. 941932-19-0

3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide

Cat. No. B2710818
M. Wt: 354.42
InChI Key: LCHIAWIMTOZREE-UHFFFAOYSA-N
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Description

The compound “3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs .


Synthesis Analysis

Benzofuran derivatives can be synthesized through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .


Molecular Structure Analysis

The molecular structure of benzofuran is composed of fused benzene and furan rings . The 2-position of benzofuran may be unsubstituted, or substituted with various groups to enhance its biological activity . Similarly, good activity was observed when the 3-position was substituted .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Evaluation of Benzofuran Derivatives
A series of new benzofuran carboxamide derivatives were synthesized to develop new bioactive chemical entities. These compounds were evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, showcasing the potential of benzofuran derivatives in various therapeutic areas (Lavanya, Sribalan, & Padmini, 2017).

Anti-inflammatory and Analgesic Properties
Benzofuran-2-carboxamide derivatives were synthesized using a microwave-assisted approach and exhibited significant anti-inflammatory, analgesic, and antipyretic activities in vivo. Some of these derivatives showed potent activities, highlighting their potential as therapeutic agents (Xie et al., 2014).

Advanced Synthetic Techniques

Microwave-Assisted Synthesis of Benzofuran-2-carboxamides
A fast, versatile, and practical microwave-assisted multicomponent protocol was developed for the synthesis of substituted benzofuran-2-carboxamides. This method could aid in drug discovery campaigns for the rapid identification of biologically active compounds (Vincetti et al., 2016).

Diversity-Oriented Synthesis of Benzofuran Libraries
Efficient synthetic protocols were reported for the preparation of libraries based on benzofuran scaffolds. These compounds, including some with the benzofuran-2-carboxamide structure, were designed for variation in physicochemical properties, supporting the potential for discovering novel therapeutic agents (Qin et al., 2017).

Antiproliferative Effects and Mechanisms

Antiproliferative Potency on Tumour Cell Lines
Novel heterocyclic derivatives of benzofuran-2-carboxamides were synthesized and showed selective antiproliferative effects on tumor cell lines at micromolar concentrations. Some compounds induced apoptosis, while others acted through different cell death mechanisms, indicating their potential as anticancer agents (Hranjec et al., 2013).

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name

3-[(4-propan-2-ylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11(2)25-13-9-7-12(8-10-13)19(23)21-16-14-5-3-4-6-15(14)24-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHIAWIMTOZREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide

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